molecular formula C28H29N3O2S2 B14241746 N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine CAS No. 365429-41-0

N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine

Cat. No.: B14241746
CAS No.: 365429-41-0
M. Wt: 503.7 g/mol
InChI Key: CIROQZHOCKAZOI-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a thiazole ring, and a pyridylamine moiety. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the pyridylamine moiety. The cyclohexyl group is introduced in the final steps to complete the synthesis. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring and pyridylamine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvent systems to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiazole or pyridylamine derivatives.

Scientific Research Applications

N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-4-(3-methylphenyl)-1-piperazinecarboxamide
  • N-Cyclohexyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide

Uniqueness

N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine stands out due to its unique combination of functional groups and structural features. The presence of the thiazole ring and the pyridylamine moiety provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

365429-41-0

Molecular Formula

C28H29N3O2S2

Molecular Weight

503.7 g/mol

IUPAC Name

N-cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C28H29N3O2S2/c1-19-7-6-8-21(17-19)26-27(22-15-16-29-25(18-22)30-23-9-4-3-5-10-23)34-28(31-26)20-11-13-24(14-12-20)35(2,32)33/h6-8,11-18,23H,3-5,9-10H2,1-2H3,(H,29,30)

InChI Key

CIROQZHOCKAZOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)NC5CCCCC5

Origin of Product

United States

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